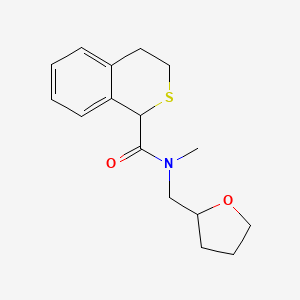
N-methyl-N-(oxolan-2-ylmethyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(oxolan-2-ylmethyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide, also known as A-804598, is a compound that has been extensively studied for its potential use as a therapeutic agent. This compound has been shown to have promising results in various scientific research applications, including pain management, neuroprotection, and inflammation reduction.
Wirkmechanismus
N-methyl-N-(oxolan-2-ylmethyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide is a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is involved in the regulation of pain, inflammation, and immune function. By blocking the P2X7 receptor, this compound is able to reduce pain and inflammation, as well as protect against neurodegeneration.
Biochemical and Physiological Effects:
In addition to its effects on pain and inflammation, this compound has been shown to have a number of other biochemical and physiological effects. For example, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-methyl-N-(oxolan-2-ylmethyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide in lab experiments is that it has been extensively studied and is well-characterized. Additionally, this compound has been shown to be effective in a variety of animal models, suggesting that it may have broad therapeutic potential. However, one limitation of using this compound is that it is a relatively complex molecule, which may make it difficult to synthesize in large quantities.
Zukünftige Richtungen
There are a number of potential future directions for research on N-methyl-N-(oxolan-2-ylmethyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide. For example, this compound could be studied further for its potential use in pain management, neuroprotection, and inflammation reduction. Additionally, researchers could investigate the structure-activity relationship of this compound in order to develop more potent and selective P2X7 receptor antagonists. Finally, this compound could be studied for its potential use in other neurological disorders, such as multiple sclerosis and epilepsy.
Synthesemethoden
The synthesis of N-methyl-N-(oxolan-2-ylmethyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide involves the reaction of 2,3-epoxy-4-pentenyl isothiocyanate with N-methyl-2-aminooxolane in the presence of a palladium catalyst. This reaction results in the formation of the desired compound in good yield and purity.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(oxolan-2-ylmethyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide has been extensively studied for its potential use in pain management. In animal models, this compound has been shown to be effective in reducing neuropathic pain, inflammatory pain, and bone cancer pain. Additionally, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-methyl-N-(oxolan-2-ylmethyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S/c1-17(11-13-6-4-9-19-13)16(18)15-14-7-3-2-5-12(14)8-10-20-15/h2-3,5,7,13,15H,4,6,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYRVXCYMLXJFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCO1)C(=O)C2C3=CC=CC=C3CCS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


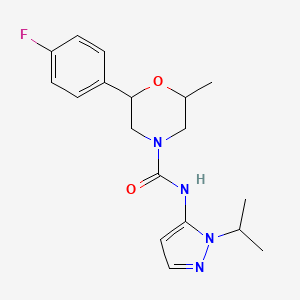
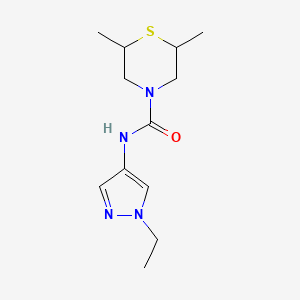
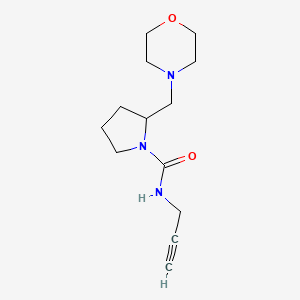
![2-[(3-methyl-1,2-oxazol-5-yl)methylsulfanyl]-N-[1-(2-methylphenyl)propan-2-yl]acetamide](/img/structure/B7591373.png)
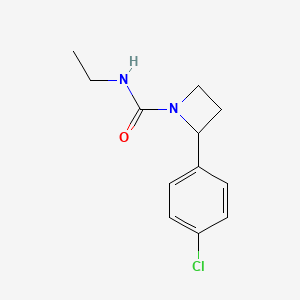


![N-prop-2-ynyl-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591403.png)
![N-(2-methoxyethyl)-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591413.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-1H-indole-7-carboxamide](/img/structure/B7591418.png)
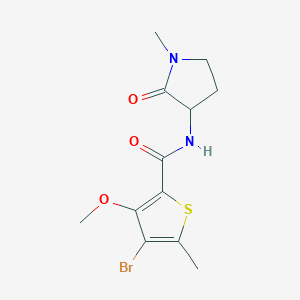
![3,4-dihydro-1H-isothiochromen-1-yl(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone](/img/structure/B7591447.png)
![2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-(5,6-dimethyl-1-benzofuran-2-yl)methanone](/img/structure/B7591452.png)